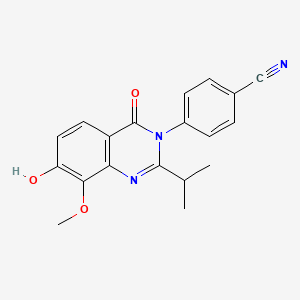methanone CAS No. 922529-75-7](/img/structure/B14193307.png)
[2-(1-Benzofuran-2-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-yl)phenylmethanone: is a chemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol It is a benzofuran derivative, which means it contains a benzofuran ring system fused with a phenyl group
Preparation Methods
The synthesis of 2-(1-Benzofuran-2-yl)phenylmethanone typically involves the reaction of benzofuran derivatives with phenyl compounds under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(1-Benzofuran-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-(1-Benzofuran-2-yl)phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit glycogen synthase kinase, which plays a crucial role in cell proliferation and survival . The compound’s radical scavenging activity is due to its ability to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)phenylmethanone can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Similar in structure but lacks the additional phenyl group attached to the methanone moiety.
2-Benzoylbenzofuran: Contains a benzoyl group instead of a phenyl group, leading to different chemical and biological properties.
2-(2-Hydroxyphenyl)benzofuran: Has a hydroxyl group, which can significantly alter its reactivity and biological activity.
The uniqueness of 2-(1-Benzofuran-2-yl)phenylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
922529-75-7 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14O2/c22-21(15-8-2-1-3-9-15)18-12-6-5-11-17(18)20-14-16-10-4-7-13-19(16)23-20/h1-14H |
InChI Key |
ROSFVJPAWKCOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)


![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

